molecular formula C6H11NO2 B1606820 (S)-2-Amino-pent-4-enoic acid methyl ester CAS No. 50299-15-5

(S)-2-Amino-pent-4-enoic acid methyl ester

Cat. No. B1606820
CAS RN: 50299-15-5
M. Wt: 129.16 g/mol
InChI Key: JHQZRHILTYGZQL-YFKPBYRVSA-N
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Description

Fatty acid methyl esters (FAMEs) are derived from carboxylic acids by a process called transesterification . They are commonly produced from vegetable oils and animal fats . FAMEs are widely used in biodiesel production due to their renewable nature and biodegradability .


Synthesis Analysis

The synthesis of FAMEs typically involves the reaction of a carboxylic acid with an alcohol (like methanol) in the presence of a catalyst . This process is known as esterification .


Molecular Structure Analysis

FAMEs have a characteristic structure consisting of a long hydrocarbon chain attached to a carbonyl group . The length and saturation of the hydrocarbon chain can vary, leading to a wide variety of FAMEs .


Chemical Reactions Analysis

FAMEs can undergo various chemical reactions, including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation . The specific reactions a FAME undergoes can depend on its structure .


Physical And Chemical Properties Analysis

FAMEs have a range of physical and chemical properties that depend on their specific structures . For example, they can vary in terms of their melting points, boiling points, and solubilities .

Scientific Research Applications

Stereoselective Synthesis of Amino Acids

The compound has been utilized in the stereoselective synthesis of γ-fluorinated α-amino acids, such as (+)-(S)-2-Amino-4-fluorobutanoic acid and its derivatives, by diastereoselective alkylation in the presence of LDA at low temperatures. This process involves alkylation of imines derived from glycine or alanine esters with halogenated compounds, followed by deprotection steps, highlighting its role in creating structurally complex amino acids with potential pharmaceutical applications (Laue et al., 2000).

Synthesis of Unusual Amino Acids

(S)-2-Amino-pent-4-enoic acid methyl ester served as a precursor in the acyclic stereocontrolled synthesis of (−)-detoxinine, an unusual amino acid. This process involved an allylic oxidation followed by chelation controlled aldol condensation and pyrrolidine ring formation, demonstrating the compound's utility in synthesizing rare amino acids for research and development purposes (Ohfune & Nishio, 1984).

Antiviral Activity

A novel compound derived from (S)-2-Amino-pent-4-enoic acid methyl ester showed potent, irreversible inhibition of human rhinovirus (HRV) 3C protease, demonstrating significant antiviral activity across various HRV serotypes and related picornaviruses. This research underlines the compound's potential as a lead structure for developing new antiviral drugs (Patick et al., 2005).

Synthesis of Epoxy Amino Acids

Derivatives of 2-amino-4-pentenoic acid (allylglycine), closely related to (S)-2-Amino-pent-4-enoic acid methyl ester, were used to synthesize epoxy amino acids. These derivatives underwent epoxidation and intramolecular cyclization to form four stereoisomers of 4-hydroxyproline derivatives, showcasing versatile applications in organic synthesis and potential pharmaceutical implications (Krishnamurthy et al., 2014).

Polymerization Applications

Trans-2,5-dihydroxy-3-pentenoic acid methyl ester, a compound related to (S)-2-Amino-pent-4-enoic acid methyl ester, was synthesized from pentoses using tin-containing silicates. This product was co-polymerized with ethyl 6-hydroxyhexanoate to yield a novel polyester with functional groups originating from the ester, illustrating the compound's application in creating new materials with potential industrial and biomedical uses (Elliot et al., 2017).

Safety And Hazards

FAMEs can pose various safety hazards. For example, they can be harmful if swallowed or inhaled, and they can cause skin and eye irritation . Proper safety measures should be taken when handling these substances .

Future Directions

There is ongoing research into the sustainable production and catalytic transformation of FAMEs . This includes exploring new catalysts, improving existing methods, and finding new applications for these versatile compounds .

properties

IUPAC Name

methyl (2S)-2-aminopent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4,7H2,2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQZRHILTYGZQL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348998
Record name AC1LD4KV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-pent-4-enoic acid methyl ester

CAS RN

50299-15-5
Record name AC1LD4KV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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